molecular formula C14H25ClN6O5 B1608369 GGACK CAS No. 65113-67-9

GGACK

Cat. No. B1608369
CAS RN: 65113-67-9
M. Wt: 392.84 g/mol
InChI Key: XBPBJFWGYUJISD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GGACK, also known as Glu-Gly-Arg-chloromethyl Ketone, is an irreversible inhibitor of urokinase (IC₅₀ 1 µM) and Factor Xa . It is used for research purposes .


Chemical Reactions Analysis

GGACK is known to irreversibly inhibit urokinase and Factor Xa . The exact chemical reactions involved in this inhibition process would require further study.


Physical And Chemical Properties Analysis

GGACK is a solid substance . It is soluble in water at a concentration of 50 mg/mL . It is recommended to be stored at -20°C in a desiccated (dry) condition .

Scientific Research Applications

Grouping Genetic Algorithms

Grouping Genetic Algorithms (GGAs) are specialized methodologies used in solving constrained optimization problems, particularly those involving the formation of groups. GGAs are specifically designed for problems that require grouping or partitioning of sets and have shown practical importance in various domains such as engineering, biological sciences, and computational research. For instance, GGAs have been applied to the blockmodel problem in research areas examining relationships between objects, aiming to group objects based on specific attributes. This approach has proven effective in providing good solutions for large-size problems in a reasonable computational time (James, Brown, & Ragsdale, 2010).

Applications in Genetic Research

In genetic research, GGA is a hybrid heuristic approach used for solving complex problems like the Multidimensional Knapsack Problem (MKP). This approach involves a pre-analysis of problem data using an efficiency-based method, followed by the application of a modified Genetic Algorithm. The integration of this prior knowledge enhances the genetic algorithm's efficiency, making it competitive with other optimization methods (Rezoug, Bader-El-Den, & Boughaci, 2018).

Advancements in Genomic Studies

The GGACK approach also finds relevance in genomic studies, particularly in the context of Genome-Wide Association Studies (GWAS). The dbGaP repository and GWAS Policy introduced by the US National Institutes of Health (NIH) facilitated significant advancements in genomic research through controlled access to GWAS data. This approach has enabled researchers to access a vast amount of information, driving forward scientific discoveries in various fields including oral health research (Shaffer, Feingold, & Marazita, 2012).

Applications in Computational Optimization

In computational optimization, GGAs have been employed in enhancing genetic algorithms for various applications, including the optimization of reservoir operations in hydropower plants. By integrating chaos optimization algorithms, these enhanced genetic algorithms have shown improvements in convergence speed and solution accuracy, demonstrating their effectiveness in complex systems optimization (Cheng, Wang, Xu, & Chau, 2008).

Community Detection in Networks

GGACK is also significant in the field of network analysis, specifically in community detection. Adaptive genetic algorithms have been developed to identify communities within networks, especially in diverse research fields like biology and sociology. These algorithms, guided by modularity, enable flexible and adaptive analysis of networks, enhancing the understanding of functional relationships within these networks (Guerrero, Montoya, Baños, Alcayde, & Gil, 2017).

Safety And Hazards

GGACK is used for research purposes only and is not intended for clinical or diagnostic use . It is recommended to handle GGACK with appropriate personal protective equipment to avoid exposure .

properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPBJFWGYUJISD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983658
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamyl-glycyl-arginine chloromethyl ketone

CAS RN

65113-67-9
Record name Glutamyl-glycyl-arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
ME Lyon, DW Drobot, SR Harding, AW Lyon - Clinica chimica acta, 1999 - Elsevier
… /l GGACK) was more a potent anticoagulant than the individual agents at the same concentrations. Both PPACK and GGACK, … In conclusion, PPACK and GGACK mixtures can effectively …
Number of citations: 7 www.sciencedirect.com
PR Kebabian, J Henkin - Thrombosis research, 1992 - Elsevier
… -GGACK. The microtiter tray was covered with a plastic sealer … GGACK was to irreversibly inhibit any urokinase activity (4,6). DTT was added to quench any excess dansyl-GGACK that …
Number of citations: 7 www.sciencedirect.com
MD Oethinger, E Seifried - Thrombosis and haemostasis, 1990 - thieme-connect.com
… In conclusion, it could be shown that GGACK and polyclonal anti-u-PA-IgG prevented in vitro generation of plasmin and subsequent degradation of coagulation factors during sampling …
Number of citations: 8 www.thieme-connect.com
J Rosing, RF Zwaal, G Tans - Journal of Biological Chemistry, 1986 - Elsevier
… by high concentrations of dansylGGACK, a chloromethyl ketone … GGACK, proteins that incorporate this inhibitor can be visualized after gel electrophoresis. Since dansyl-GGACK …
Number of citations: 141 www.sciencedirect.com
P Westmark, JP Sheehan - Blood, 2019 - Elsevier
… Active site inhibited FIXa (GGACK) demonstrates an accelerated initial elimination phase relative to FIXa WT, suggesting re-distribution of the protein is conformation-dependent. The …
Number of citations: 2 www.sciencedirect.com
J Kienast, T Padró, M Steins, CX Li… - Thrombosis and …, 1998 - thieme-connect.com
… -GGACK (dansyl-glutamyl-glycyl-arginyl-chloromethylketone; Calbiochem) prior to the activation of pro-UPA to active two-chain UPA. dns-GGACK … and without dns-GGACK. Correlations …
Number of citations: 71 www.thieme-connect.com
MA Van Gestel, S Reitsma, DW Slaaf… - …, 2007 - Taylor & Francis
… solution; pH 7.45) was applied as control for the effects of PPACK, GGACK, and TFPI. … ) and of inhibition of thrombin formation (by TFPI or GGACK). As shown in Figure 2, none of these …
Number of citations: 31 www.tandfonline.com
BW Grinnell, RB Hermann, SB Yan - Glycobiology, 1994 - academic.oup.com
… Active site Utration was performed by incubation of 135 /ig of activated Protein C in 50 >d of 20 mM Tris (pH 7.4), 150 mM NaCl with a molar excess of GGACK. The extent of active site …
Number of citations: 300 academic.oup.com
B Hugel, F Zobairi, JM Freyssinet - Journal of Thrombosis and …, 2004 - jthjournal.org
… before addition to wells of the microtitration plate, D-phenylalanyl-prolyl-arginyl chloromethyl ketone (PPACK) and 1, 5-dansyl-glutamyl-glycyl-arginyl chloromethyl ketone (Dns-GGACK)…
Number of citations: 73 www.jthjournal.org
GJ Broze Jr, LA Warren, JJ Gerard, JP Miletich - Thrombosis research, 1987 - Elsevier
Human plasma contains a 1lpOprOtein associated coagulation inhibitor [LACI (P) I (1.2). In the presence of activated factor X (Xa), LACI (P) rapidly inhibits the enzymatic activity of the …
Number of citations: 44 www.sciencedirect.com

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